3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide
Description
Properties
Molecular Formula |
C17H18INO3 |
|---|---|
Molecular Weight |
411.23 g/mol |
IUPAC Name |
3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C17H18INO3/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H2,19,20) |
InChI Key |
RNYKCNLBSJQQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide typically involves multiple steps, starting from the appropriate benzaldehyde derivative. The key steps include:
Iodination: Introduction of the iodine atom into the aromatic ring.
Ethoxylation: Addition of the ethoxy group.
Benzylation: Attachment of the 4-methylbenzyl group.
Amidation: Formation of the benzamide group.
Each step requires specific reagents and conditions, such as iodine for iodination, ethyl alcohol for ethoxylation, and benzyl chloride for benzylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a carbonyl group.
Reduction: Reduction of the benzamide group to an amine.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an amine .
Scientific Research Applications
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related benzamide derivatives (Table 1). Key differences include:
Halogen Substituents :
- The 5-iodo group in the target compound contrasts with bromo (e.g., 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, 5f ) and fluoro substituents in antifungal pyrimidine derivatives . Halogen size and electronegativity influence membrane permeability and target binding.
Ether and Alkoxy Chains :
- The 4-((4-methylbenzyl)oxy) group introduces steric bulk compared to simpler alkoxy chains (e.g., 3-(heptyloxy) in hydroxamic acid derivatives ). Bulky substituents may enhance target specificity but reduce solubility.
Analytical Challenges
Benzamide derivatives (e.g., amisulpride, tiapride) are notoriously difficult to differentiate due to structural similarities . The target compound’s iodo substituent and 4-methylbenzyloxy group may aid in chromatographic separation compared to simpler derivatives.
Table 1: Comparison of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide with Analogues
Biological Activity
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide, with the molecular formula C17H18INO3, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features several notable structural components:
- Ethoxy group : Enhances solubility and bioavailability.
- Iodine atom : May contribute to specific interactions with biological targets.
- 4-Methylbenzyl ether : Influences the compound's lipophilicity and interaction with cellular membranes.
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor or modulator. The exact mechanisms can vary based on the specific biological context but generally involve:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways critical for cell function and communication.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antitumor Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, compounds that share structural characteristics have demonstrated efficacy against various cancer cell lines, highlighting the potential for this compound in cancer therapy .
Antimicrobial Properties
Compounds within this chemical class have also been reported to possess antimicrobial activity. The presence of the ethoxy and iodine groups may enhance the ability of the compound to penetrate microbial membranes, thus exerting its effects .
Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of similar benzamide derivatives on human cervical carcinoma (HeLa) cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent antitumor effect .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The study found notable inhibition zones, indicating effective antimicrobial action .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Ethoxy-5-bromo-4-(4-methylbenzyl)oxy)benzamide | Structure | Moderate antitumor activity |
| 3-Ethoxy-5-fluoro-4-(4-methylbenzyl)oxy)benzamide | Structure | Stronger antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
